

Cellular Effects of S6K1 Inhibition by S6K1-IN-DG2: A Technical Guide

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Compound of Interest		
Compound Name:	S6K1-IN-DG2	
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Abstract

Ribosomal protein S6 kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway, is a critical regulator of cell growth, proliferation, and metabolism.[1][2] Its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1] This technical guide provides an in-depth overview of the cellular effects of inhibiting S6K1 using S6K1-IN-DG2, a potent and selective inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to S6K1 and its Inhibition

S6K1 is a serine/threonine kinase that is activated by the mammalian Target of Rapamycin Complex 1 (mTORC1) in response to various stimuli, including growth factors and nutrients.[2] Upon activation, S6K1 phosphorylates multiple substrates, most notably the 40S ribosomal protein S6 (rpS6), leading to enhanced protein synthesis and cell growth.[2] The mTOR/S6K1 signaling axis plays a pivotal role in fundamental cellular processes such as transcription, translation, lipid synthesis, and cell metabolism.[3] Given its central role, aberrant S6K1 activity is a key factor in the pathology of several diseases, making it an attractive therapeutic target.[1]



S6K1-IN-DG2 (also known as S6K1 Inhibitor II, DG2) is a cell-permeable pyrazolopyrimidine compound that acts as a potent, ATP-competitive, and reversible inhibitor of S6K1.[4] It has demonstrated high selectivity, making it a valuable tool for elucidating the specific cellular functions of S6K1.

Quantitative Data for S6K1-IN-DG2 and Other S6K1 Inhibitors

The following tables summarize the key quantitative data for **S6K1-IN-DG2** and provide comparative data for other methods of S6K1 inhibition to illustrate the expected cellular consequences.

Table 1: Properties and In Vitro Potency of S6K1-IN-DG2

Property	Value	Reference
Chemical Formula	C16H17BrN6O	[4]
Molecular Weight	389.25 g/mol	[4]
CAS Number	871340-88-4	[4]
Mechanism of Action	ATP-competitive, reversible	[4]
IC50 (S6K1)	9.1 nM	[4]
IC50 (Akt)	22 μΜ	[4]
Cellular Activity	Completely blocks rpS6-Ser ²⁴⁰ / ²⁴⁴ phosphorylation in L6 cells at 2.5 μM	[4]

Table 2: Cellular Effects of S6K1 Inhibition (General)



Cellular Process	Effect of S6K1 Inhibition	Model System/Inhibitor	Reference
Cell Growth/Size	Reduction in cell size.	S6K1 knockout mice	[5]
Cell Proliferation	Inhibition of proliferation and cell cycle arrest at G0/G1 phase.	PF-4708671 in NSCLC cell lines	[6]
Protein Synthesis	Blocks phosphorylation of rpS6 and translation of specific mRNAs (e.g., those with 5' TOP sequences).	S6K1 inhibition (general)	[7]
Apoptosis	Induction of caspase- 2 dependent apoptosis.	"Super-ebastine" (novel S6K1 inhibitor) in cancer cells	[8][9]
Metabolism	Improved insulin sensitivity and glucose tolerance.	S6K1 knockout mice	[2]
Autophagy	Can induce autophagy by relieving S6K1- mediated inhibition of key autophagy regulators under nutrient-rich conditions.	S6K1 inhibition (general)	[1]
Inflammation	Attenuation of inflammatory responses.	S6K1-IN-DG2 in DRG neurons	[10]

Signaling Pathways and Experimental Workflows

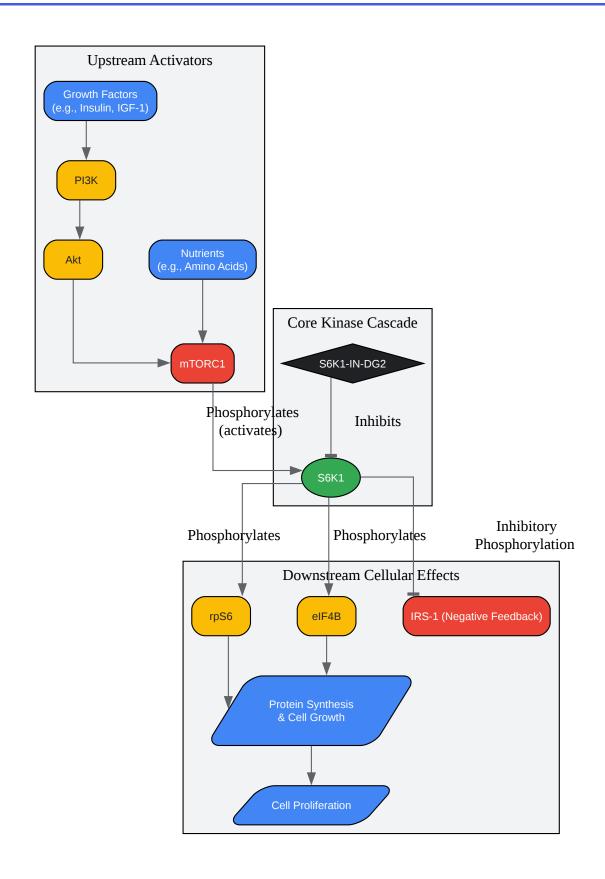




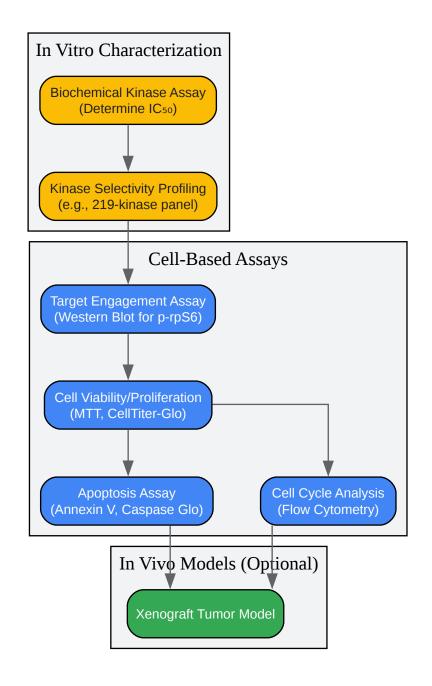


Visualizing the complex biological processes and experimental designs is crucial for understanding the cellular effects of S6K1 inhibition.









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